Sulfamate

Übersicht

Beschreibung

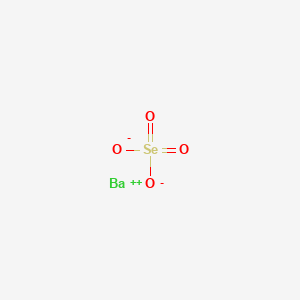

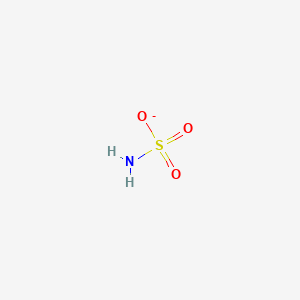

Sulfamate is a molecular compound with the formula HNOS . It has an average mass of 96.086 Da and a mono-isotopic mass of 95.976089 Da .

Synthesis Analysis

Sulfamate synthesis involves amination and sulfamoylation . Hexafluoroisopropyl sulfamate, a bench-stable solid, reacts readily with a variety of alcohols, amines, phenols, and anilines under mild reaction conditions to provide sulfamates and sulfamides . The sole byproduct of the reaction is hexafluoroisopropanol .Molecular Structure Analysis

The molecular formula of Sulfamate is HNOS . The average mass is 96.086 Da and the mono-isotopic mass is 95.976089 Da .Chemical Reactions Analysis

Sulfamate reacts readily with a wide variety of alcohols, amines, phenols, and anilines under mild reaction conditions to provide sulfamates and sulfamides . The sole byproduct of the reaction is hexafluoroisopropanol .Physical And Chemical Properties Analysis

Sulfamate is a molecular compound with the formula HNOS . It has an average mass of 96.086 Da and a mono-isotopic mass of 95.976089 Da .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications : Sulfamates have significant roles in medicinal chemistry. They are used to design a variety of pharmacological agents, notably as inhibitors of aminoacyl-tRNA synthetases for antibiotic properties, antiviral agents, and anticancer drugs. Sulfamates targeting steroid sulfatase (STS) and carbonic anhydrases (CAs) are particularly noteworthy in cancer treatment. For example, 667COUMATE is used in hormone-dependent tumors like breast and prostate cancers. Additionally, sulfamates like topiramate are clinically used as anticonvulsants and have potential in treating obesity due to their inhibition of mitochondrial isozyme CA V involved in lipogenesis. Some sulfamates also inhibit acyl coenzyme A: cholesterol acyltransferase, showing potential in treating hyperlipidemia and atherosclerosis (Winum, Scozzafava, Montero, & Supuran, 2004); (Winum, Scozzafava, Montero, & Supuran, 2005).

Chemical and Industrial Applications : Sulfamic acid and its sulfamates are used in various industrial applications. Sulfamic acid is a strong inorganic acid used in chemical cleaning, sulfonation reactions, nitrite removal, as a chlorine vehicle, and in other applications. It also serves as a raw material for synthetic sweeteners and has applications in herbicides, fertilizers, and flame retardants (Yoshikubo & Suzuki, 2000).

Chemical Synthesis : Sulfamates have been explored as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows the creation of complex molecules containing new carbon-carbon bonds and an aminomethyl moiety, showcasing their utility in organic synthesis (Molander & Shin, 2013).

Environmental Impact : Research on sulfamate's occurrence in environmental waters revealed its widespread presence, with varied concentrations in different water bodies. This widespread distribution, including in precipitation, suggests both atmospheric deposition and anthropogenic sources. It's suggested that sulfamate may degrade in environments under suboxic or anoxic conditions (Van Stempvoort et al., 2019).

Biological Enzyme Inhibition : Sulfamates demonstrate inhibitory effects on various biological enzymes. For instance, their interaction with thiosulfate-oxidizing chemolithotrophs affects chemolithoautotrophic growth. This indicates their potential role in microbial processes and environmental interactions (Lusty, Hughes, & Kelly, 2006).

Wirkmechanismus

Zukünftige Richtungen

Sulfamate derivatives show potential in treating hormone-dependent tumors, Binge eating disorder, migraine, glaucoma, weight loss, and epilepsy, as well as osteoporosis and acting as antibacterial agents against Gram-positive bacteria . The further development of potent STS inhibitors will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions .

Eigenschaften

IUPAC Name |

sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIACRCGMVDHOTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NO3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904594 | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamate | |

CAS RN |

15853-39-1 | |

| Record name | Sulfamate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.